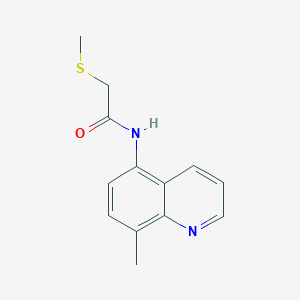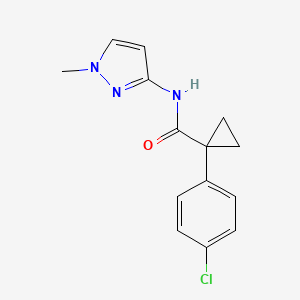
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as CPPC and has been found to have potential therapeutic applications in various fields, including cancer treatment, inflammation, and pain management. In
作用機序
CPPC exerts its therapeutic effects by inhibiting the activity of enzymes and proteins that play a critical role in cancer cell growth, inflammation, and pain signaling pathways. Specifically, CPPC has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation and pain. Additionally, CPPC has been found to inhibit the activity of AKT, a protein that plays a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
CPPC has been found to have several biochemical and physiological effects. In cancer cells, CPPC has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell growth and survival. In inflammation and pain management, CPPC has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit COX-2 activity, and reduce pain sensitivity.
実験室実験の利点と制限
CPPC has several advantages as a research tool, including its ease of synthesis, low toxicity, and high specificity for its target enzymes and proteins. However, CPPC also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo, and its potential off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on CPPC. One promising avenue is the development of CPPC-based anticancer drugs. Another area of interest is the exploration of CPPC's potential as an anti-inflammatory and analgesic agent. Additionally, future research could focus on optimizing CPPC's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Finally, there is a need for further research to elucidate CPPC's mechanism of action and identify potential off-target effects.
合成法
CPPC can be synthesized using a straightforward process that involves the reaction of 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid with 1-methyl-3-pyrazolylamine in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting CPPC product can be purified using standard chromatographic techniques.
科学的研究の応用
CPPC has been found to have potential therapeutic applications in various fields, including cancer treatment, inflammation, and pain management. In cancer treatment, CPPC has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In inflammation and pain management, CPPC has been found to have anti-inflammatory and analgesic effects, making it a potential alternative to traditional pain medications.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18-9-6-12(17-18)16-13(19)14(7-8-14)10-2-4-11(15)5-3-10/h2-6,9H,7-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJFOCEQFKFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

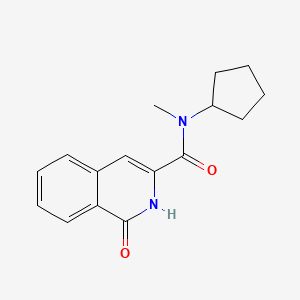
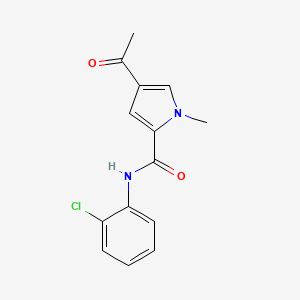
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)

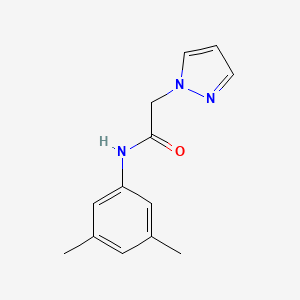
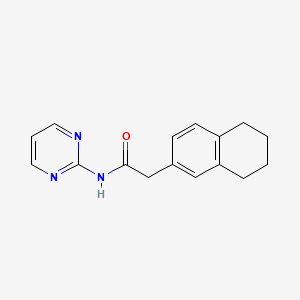
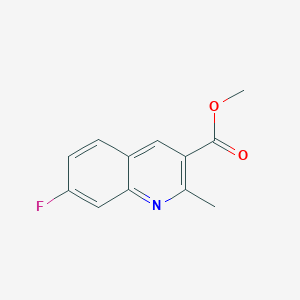

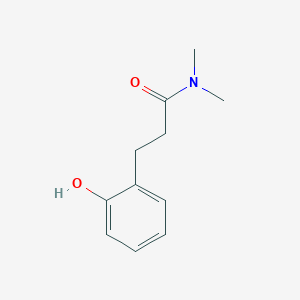
![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
